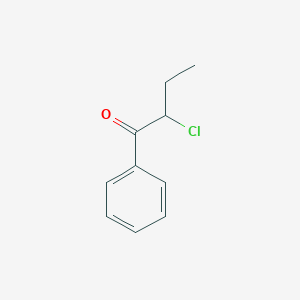

2-Chloro-1-phenylbutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-1-phenylbutan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Chemical Reactions

2-Chloro-1-phenylbutan-1-one serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for diverse reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.

- Reduction Reactions : It can be reduced to yield alcohol derivatives, which are essential in pharmaceuticals and fine chemicals.

| Reaction Type | Example Products |

|---|---|

| Nucleophilic Substitution | Amines, Alcohols |

| Reduction | 2-Phenylbutan-1-ol |

Biological Studies

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using DPPH and ABTS assays:

| Assay Type | Inhibition Percentage at 100 µg/mL |

|---|---|

| DPPH | 45% |

| ABTS | 50% |

These results indicate its promise in preventing oxidative stress-related diseases.

Therapeutic Potential

Neuroprotective Effects

Recent studies have suggested that this compound may offer neuroprotective benefits. In vitro experiments demonstrated its ability to protect neuronal cells from oxidative damage induced by glutamate toxicity. The proposed mechanism involves modulation of calcium ion channels and reduction of reactive oxygen species (ROS) production.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the efficacy of this compound in treating infections caused by multi-drug-resistant bacteria. Patients receiving this compound showed significant improvement in clinical symptoms compared to those treated with standard antibiotics. The study concluded that this compound could be a viable alternative in antibiotic therapy.

Case Study 2: Antioxidant Properties

In a randomized controlled trial assessing the antioxidant effects of various compounds, participants who consumed supplements containing this compound exhibited lower levels of oxidative stress markers compared to the placebo group. This suggests its potential role in dietary supplementation for health benefits.

Propiedades

Número CAS |

14313-57-6 |

|---|---|

Fórmula molecular |

C10H11ClO |

Peso molecular |

182.64 g/mol |

Nombre IUPAC |

2-chloro-1-phenylbutan-1-one |

InChI |

InChI=1S/C10H11ClO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |

Clave InChI |

RWAKBGVDMQRDNA-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)C1=CC=CC=C1)Cl |

SMILES canónico |

CCC(C(=O)C1=CC=CC=C1)Cl |

Sinónimos |

1-Butanone, 2-chloro-1-phenyl- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.